3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione
Overview
Description
3-Oxa-8-azabicyclo[321]octane-2,4-dione is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure for many biologically active compounds . This method often employs asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like zinc bromide . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound .
Scientific Research Applications
3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of complex organic molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe for studying biological processes . Additionally, this compound finds applications in the materials science field, where it is used to create novel materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be compared with other similar compounds such as 8-oxabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in the placement and nature of the heteroatoms. The unique arrangement of oxygen and nitrogen atoms in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-3)6(9)10-5/h3-4,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJYKRIEDIEUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(=O)C1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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